molecular formula C8H9Cl2FN2 B14322149 3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine CAS No. 108287-81-6

3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine

Cat. No.: B14322149
CAS No.: 108287-81-6
M. Wt: 223.07 g/mol
InChI Key: GLQISJHUKGVNCL-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two chlorine atoms at positions 3 and 6, and a 1-fluoro-2-methylpropan-2-yl group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichloropyridazine and 1-fluoro-2-methylpropan-2-yl halide.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is used to dissolve the reactants.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be used to facilitate the coupling reaction.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (80-120°C) for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides.

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium, copper, and nickel-based catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted pyridazine derivative.

Scientific Research Applications

3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: Lacks the 1-fluoro-2-methylpropan-2-yl group, making it less hydrophobic.

    4-Isopropylpyridazine: Lacks the chlorine atoms, resulting in different reactivity and biological activity.

    4-Fluoropyridazine: Contains a fluorine atom but lacks the chlorine atoms, leading to different chemical properties.

Uniqueness

3,6-Dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine is unique due to the combination of chlorine and fluorine substituents, which impart distinct chemical and biological properties. The presence of both electron-withdrawing and electron-donating groups makes it versatile for various chemical transformations and applications.

Properties

CAS No.

108287-81-6

Molecular Formula

C8H9Cl2FN2

Molecular Weight

223.07 g/mol

IUPAC Name

3,6-dichloro-4-(1-fluoro-2-methylpropan-2-yl)pyridazine

InChI

InChI=1S/C8H9Cl2FN2/c1-8(2,4-11)5-3-6(9)12-13-7(5)10/h3H,4H2,1-2H3

InChI Key

GLQISJHUKGVNCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)C1=CC(=NN=C1Cl)Cl

Origin of Product

United States

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